2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3/c15-11-1-2-13(12(16)7-11)23-8-14(21)18-3-5-22-6-4-20-10-17-9-19-20/h1-2,7,9-10H,3-6,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYFDAWLZXERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCOCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize the 1,2,4-triazole moiety, a common structural feature in many pharmaceuticals.
Mode of Action
Based on its structural similarity to other triazole-containing compounds, it may bind to its target protein or enzyme and modulate its activity.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide is a derivative of 2,4-dichlorophenoxyacetic acid and incorporates a triazole moiety, which has been associated with various biological activities. This article explores its biological activity, including its potential as a pesticide and therapeutic agent.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, which can lead to diverse pharmacological effects. The presence of the triazole ring enhances its potential as an antifungal and antibacterial agent.
Potential Pharmacological Effects:
- Antifungal Activity : Compounds containing triazole groups are known for their efficacy against fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes.
- Antibacterial Activity : The dichlorophenoxy group has been associated with herbicidal properties but may also exhibit antibacterial effects.
- Pesticidal Properties : The compound's structure suggests potential use as a pesticide, leveraging the herbicidal properties of dichlorophenoxyacetic acid derivatives.
1. Pesticidal Activity
A study published in Powder Diffraction characterized several derivatives of 2,4-dichlorophenoxyacetamide, including the compound . The research indicated that these compounds exhibited significant potential as pesticides due to their structural properties and biological activity against various pests .
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide | Pesticidal | |
| N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide | Pesticidal |
2. Antifungal and Antibacterial Properties
Research on triazole derivatives has highlighted their broad-spectrum antifungal and antibacterial activities. A review emphasized that triazole compounds demonstrate significant efficacy against pathogenic fungi and bacteria, making them valuable in pharmaceutical applications .
3. Molecular Docking Studies
Molecular docking studies have shown that the triazole moiety can effectively bind to active sites of various enzymes involved in fungal metabolism. This binding affinity is crucial for the development of new antifungal agents from triazole derivatives .
Toxicity and Safety Profile
The safety profile of this compound is essential for its application in agriculture and medicine. International Chemical Safety Cards (ICSCs) provide essential safety information on similar compounds, indicating that while they may have therapeutic benefits, careful consideration of toxicity is necessary .
Comparison with Similar Compounds
Dichlorophenoxyacetamides with Trichloroethyl-Thioureido Groups
Compounds 7a–h (e.g., 7d: N-(1-(3-(4-acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide) share the dichlorophenoxyacetamide core but replace the ethoxyethyl-triazole with trichloroethyl-thioureido aryl groups. These derivatives exhibit melting points of 171–207°C and Rf values of 0.28–0.75, reflecting structural rigidity and polarity variations. Their synthesis involves chloral hydrate condensation and thiourea formation .
Triazole-Containing Derivatives
- Compound 6m (N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Features a 1,2,3-triazole linked to a naphthyloxymethyl group. The 1,2,3-triazole’s distinct hydrogen-bonding capacity may alter pharmacokinetics compared to the 1,2,4-triazole in the target compound .
- Imibenconazole (4-chlorobenzyl N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)thioacetamidate): A fungicidal agent with a thioacetamidate linker. The sulfur atom increases lipophilicity, whereas the target compound’s ethoxyethyl chain enhances aqueous solubility .
Functional Analogues with Varied Linkers
- N-Substituted 2-Arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide): These compounds prioritize amide planarity and hydrogen bonding for coordination or antibacterial activity, diverging from the target’s COX-2 inhibition .
Key Differentiators
Triazole Position : 1,2,4-Triazole (target) vs. 1,2,3-triazole (6m) affects hydrogen-bonding networks and metabolic degradation .
Linker Chemistry : Ethoxyethyl chain (target) vs. thioureido (7a–h) or thioacetamidate (Imibenconazole) alters pharmacokinetics and target selectivity .
Substituent Effects : Dichlorophenyl groups enhance COX-2 affinity, while naphthyl (6m) or azo (9) substituents shift activity toward other targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
